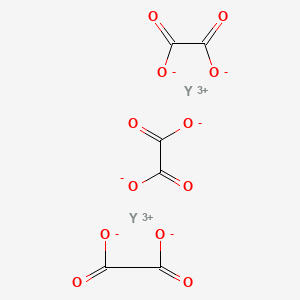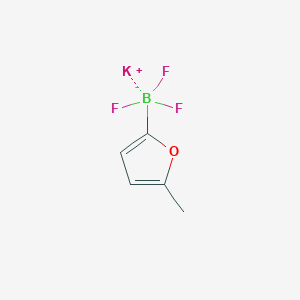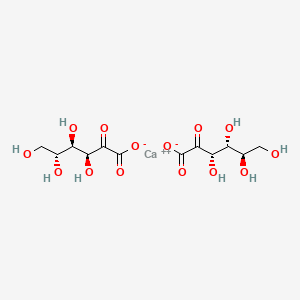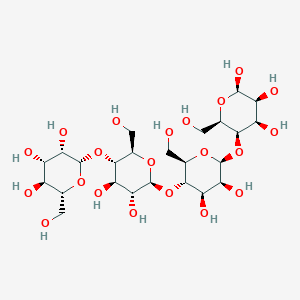
Yttrium oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium oxalate is an inorganic compound, a salt of yttrium and oxalic acid with the chemical formula Y₂(C₂O₄)₃. It is known for its white crystalline appearance and its insolubility in water . This compound forms crystalline hydrates, which are colorless crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium oxalate can be synthesized by the precipitation of soluble yttrium salts with oxalic acid. The general reaction is as follows: [ 2YCl₃ + 3H₂C₂O₄ \rightarrow Y₂(C₂O₄)₃ \downarrow + 6HCl ] This reaction involves mixing yttrium chloride with oxalic acid, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: In industrial settings, this compound is typically produced through similar precipitation methods, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, concentration, and pH to optimize the formation of this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Yttrium oxalate undergoes several types of chemical reactions, including decomposition and complex formation.
Decomposition: When heated, this compound decomposes to form yttrium oxide, carbon dioxide, and carbon monoxide: [ Y₂(C₂O₄)₃ \xrightarrow{700°C} Y₂O₃ + 3CO₂ + 3CO ] This reaction highlights the thermal stability of this compound and its conversion to yttrium oxide .
Complex Formation: this compound can form double salts and mixed-anion compounds with other cations and anions. For example, it can form ammonium this compound and yttrium sodium oxalate .
Scientific Research Applications
Yttrium oxalate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of yttrium oxide, which is a crucial material in various catalytic and electronic applications .
Biology and Medicine: Yttrium-based materials, including this compound, are used in medical imaging and therapy. Yttrium isotopes, such as Yttrium-90, are employed in radiopharmaceuticals for cancer treatment and in positron emission tomography (PET) imaging .
Industry: In industrial applications, this compound is used in the production of high-performance materials, including superconductors and lasers. It also finds use in the manufacturing of phosphors for display technologies .
Mechanism of Action
Yttrium oxalate can be compared with other oxalates of similar elements, such as calcium oxalate, sodium oxalate, and magnesium oxalate .
Uniqueness:
Thermal Stability: this compound’s ability to decompose into yttrium oxide at high temperatures sets it apart from other oxalates.
Applications in Radiopharmaceuticals: The use of yttrium isotopes in medical imaging and therapy is a unique feature not commonly found in other oxalates.
Comparison with Similar Compounds
- Calcium oxalate
- Sodium oxalate
- Magnesium oxalate
- Strontium oxalate
- Barium oxalate
- Iron(II) oxalate
- Iron(III) oxalate
- Lithium oxalate
- Praseodymium oxalate
Yttrium oxalate’s unique properties and wide range of applications make it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
867-68-5 |
|---|---|
Molecular Formula |
C6H8O16Y2 |
Molecular Weight |
513.93 g/mol |
IUPAC Name |
oxalate;yttrium(3+);tetrahydrate |
InChI |
InChI=1S/3C2H2O4.4H2O.2Y/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);4*1H2;;/q;;;;;;;2*+3/p-6 |
InChI Key |
GNAWMOMMJBCOHI-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Y+3].[Y+3] |
Key on ui other cas no. |
867-68-5 |
physical_description |
White odorless powder; [MSDSonline] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH](/img/structure/B1593405.png)
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)








![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
